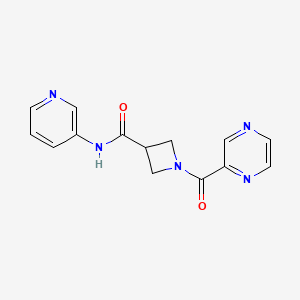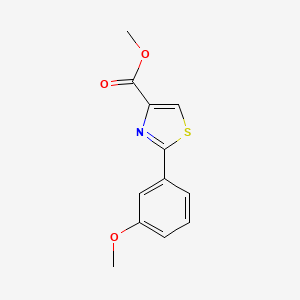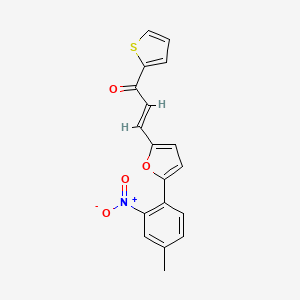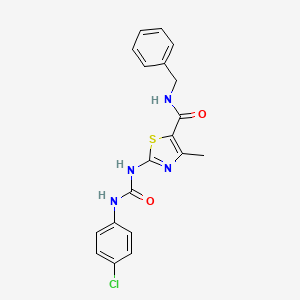![molecular formula C8H16N2O3 B2451711 Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate CAS No. 1696128-99-0](/img/structure/B2451711.png)
Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate” is a chemical compound that has been used in the synthesis of lithium enolate via reaction with lithium diisopropylamide .
Synthesis Analysis
The compound has been involved in the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Molecular Structure Analysis
The molecular structure of “Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate” is represented by the linear formula (CH3)2NCH2CH2CO2CH3. It has a molecular weight of 131.17 .Chemical Reactions Analysis
“Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate” has been used as a nucleophile, engaging in reactions with various electrophilic compounds to generate novel organic compounds .Physical And Chemical Properties Analysis
“Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate” is a liquid at room temperature. It has a refractive index of 1.418 and a density of 0.917 g/mL at 25 °C. It has a boiling point of 152-154 °C .Aplicaciones Científicas De Investigación
Green Solvent in Organic Chemistry
Methyl 3-(dimethylamino)propionate has gained prominence as a potential non-toxic replacement for common polar aprotic solvents. Sold under the brand name Rhodiasolv PolarClean , this solvent offers an environmentally friendly alternative. Researchers have explored its use in various reactions, including O- and N-arylation in SNAr reactions. Notably, it demonstrates solvent recovery with similar or superior yields compared to other green solvents .
Membrane Science
In membrane science, where conventional toxic polar aprotic solvents are often unavoidable, methyl 3-(dimethylamino)propionate presents an opportunity. Its application extends to this field, addressing the need for sustainable solvents in large quantities .
Building Block for Compound Synthesis
This compound serves as a versatile building block for synthesizing various compounds. Researchers leverage it to create novel molecules, enabling advancements in drug discovery, materials science, and chemical biology.
Chemical Reactivity Studies
Recent research has explored the utility of N,N-dimethyl enaminones (such as methyl 3-(dimethylamino)propionate) as building blocks. These compounds contribute to the synthesis of acyclic, carbocyclic, and heterocyclic derivatives, broadening their applications .
Lithium Enolate Synthesis
Methyl 3-(dimethylamino)propionate has been used in the synthesis of lithium enolate via reaction with lithium diisopropylamide. This application highlights its role in organic synthesis .
Safety and Hazards
Mecanismo De Acción
Amines
, such as dimethylamine, are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Esters
, like methyl propionate, are common compounds in organic chemistry and biology. They are characterized by a carbonyl adjacent to an ether functional group. They are often synthesized for use in fragrances and flavors or for their physical properties (for example, polymers including polyesters and lipids) .
The environment in which a reaction takes place can greatly influence the action of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets .
Propiedades
IUPAC Name |
methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-10(2)6-7(11)9-5-4-8(12)13-3/h4-6H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQGMRCESSDDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-(dimethylamino)acetamido]propanoate | |
CAS RN |
1696128-99-0 |
Source


|
| Record name | methyl 3-[2-(dimethylamino)acetamido]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)





![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)

![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)

